

cross-validation of ROC-325's anti-tumor activity in different studies

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ROC-325: A Comparative Analysis of its Anti-Tumor Activity

An in-depth guide for researchers and drug development professionals on the preclinical antitumor efficacy of the novel autophagy inhibitor, ROC-325.

This guide provides a comprehensive comparison of the anti-tumor activity of ROC-325 across different preclinical studies. ROC-325 is a novel, orally bioavailable small molecule that inhibits lysosomal autophagy, a cellular recycling process that cancer cells often exploit to survive and resist treatment.[1][2] This guide will delve into the quantitative data from various studies, detail the experimental methodologies, and visualize the key mechanisms and workflows.

Comparative Anti-Tumor Efficacy of ROC-325

ROC-325 has demonstrated superior anti-tumor activity compared to the well-known autophagy inhibitor, hydroxychloroquine (HCQ), in a variety of cancer models.[1][3] Preclinical studies have shown that ROC-325 is approximately ten times more potent than HCQ in inhibiting cancer cell growth.[1][4]

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) values of ROC-325 have been determined in a broad panel of human cancer cell lines, showcasing its potent anti-proliferative effects.



Cell Line	Cancer Type	IC50 (µM)	Reference
A498	Renal Cell Carcinoma	4.9	[5]
786-0	Renal Cell Carcinoma	2-10	[6]
A549	Lung Carcinoma	11	[5]
CFPAC-1	Pancreatic Carcinoma	4.6	[5]
COLO-205	Colorectal Adenocarcinoma	5.4	[5]
DLD-1	Colorectal Adenocarcinoma	7.4	[5]
IGROV-1	Ovarian Adenocarcinoma	11	[5]
MCF-7	Breast Adenocarcinoma	8.2	[5]
MiaPaCa-2	Pancreatic Carcinoma	5.8	[5]
NCI-H69	Small Cell Lung Cancer	5.0	[5]
PC-3	Prostate Adenocarcinoma	11	[5]
RL	Non-Hodgkin's Lymphoma	8.4	[5]
UACC-62	Melanoma	6.0	[5]
MV4-11	Acute Myeloid Leukemia	~1.0-2.5	[7]
MOLM-13	Acute Myeloid Leukemia	~1.0-2.5	[7]
HL-60	Acute Myeloid Leukemia	~2.5-5.0	[7]
	Leukemia Acute Myeloid		



KG-1 Acute Myeloid Leukemia	~5.0-10	[7]	
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Comparison with Hydroxychloroquine (HCQ): In renal cell carcinoma (RCC) cell lines, ROC-325 exhibited IC50 values in the range of 2-10 μ M, whereas the IC50 for HCQ was significantly higher at 50-100 μ M.[6]

In Vivo Anti-Tumor Activity

Renal Cell Carcinoma (RCC): In a xenograft model using 786-0 RCC cells, oral administration of ROC-325 was well-tolerated and resulted in a dose-dependent inhibition of tumor growth that was significantly more effective than a higher dose of HCQ.[1][3] Analysis of tumor samples from these studies confirmed in vivo autophagy inhibition, reduced tumor cell proliferation, and an increase in apoptosis.[1][3]

Acute Myeloid Leukemia (AML): ROC-325 has also demonstrated significant anti-leukemic activity. In a disseminated xenograft model of AML using MV4-11 cells, ROC-325 monotherapy significantly extended the survival of the mice.[7]

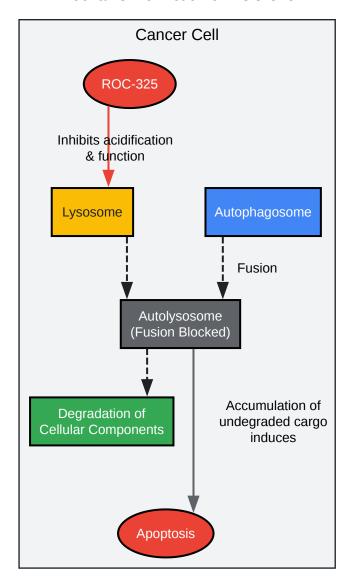
Combination Therapy in AML: The anti-tumor effect of ROC-325 is further enhanced when used in combination with other anti-cancer agents. A study investigating the combination of ROC-325 with the hypomethylating agent azacitidine (AZA) in AML models showed a significant improvement in therapeutic efficacy.[4][7] The combination of ROC-325 and AZA led to a greater reduction in the viability of AML cell lines and a significant extension of overall survival in a mouse xenograft model compared to either agent alone.[4][7]

Mechanism of Action: Inhibition of Lysosomal Autophagy

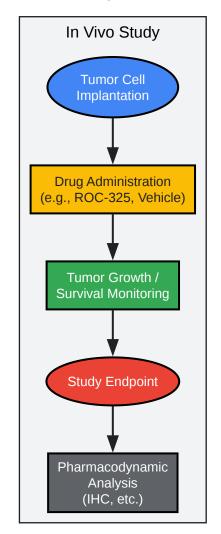
ROC-325's primary mechanism of action is the inhibition of the late stages of autophagy.[6] It disrupts the fusion of autophagosomes with lysosomes and deacidifies lysosomes, leading to the accumulation of autophagosomes and the inhibition of cellular cargo degradation.[1][5] This disruption of autophagy ultimately leads to cancer cell death.[8]



Mechanism of Action of ROC-325



General In Vivo Experimental Workflow



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